molecular formula C39H75Na2O8P B12284738 DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt

DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt

Cat. No.: B12284738
M. Wt: 749.0 g/mol
InChI Key: XPMKJIKGYGROQR-UHFFFAOYSA-L
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Description

L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt (DSPA) is a synthetic phospholipid with two saturated stearoyl (C18:0) acyl chains esterified to the glycerol backbone. Its chemical formula is C₃₉H₇₆NaO₈P, with a molecular weight of 726.98 g/mol and CAS number 108321-18-2 . DSPA typically appears as a white-to-yellow solid, exhibits solubility in water and polar organic solvents (e.g., methanol), and is stable under recommended storage conditions (2–8°C) . It is widely used in lipid bilayer studies, liposome formulations, and as a component in drug delivery systems due to its structural stability and predictable phase behavior .

Properties

Molecular Formula

C39H75Na2O8P

Molecular Weight

749.0 g/mol

IUPAC Name

disodium;2,3-di(octadecanoyloxy)propyl phosphate

InChI

InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2

InChI Key

XPMKJIKGYGROQR-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Protected Glycerol Backbone Strategy

This approach involves the sequential construction of the phospholipid using protected glycerol derivatives, followed by conversion to the disodium salt. The general scheme involves:

  • Selection and protection of the glycerol starting material
  • Sequential esterification with stearic acid derivatives
  • Phosphorylation at the sn-3 position
  • Deprotection and formation of the disodium salt

This strategy allows for stereoselective synthesis, ensuring the proper configuration at the glycerol backbone, which is crucial for biological activity and proper physicochemical properties.

Oxidation-Addition Approach

Based on the synthesis of related phospholipids, another viable approach involves:

  • Starting with 3-halogenated propylene as raw material
  • Performing an oxidation reaction under a chiral catalyst to obtain (S)-1,2-diol-3-halogenated propane
  • Carrying out an addition reaction with stearic anhydride or stearic acid chloride
  • Introducing the phosphate group through appropriate phosphorylating agents
  • Converting to the disodium salt form

Specific Preparation Methods for DSPA Disodium Salt

Synthesis via Chiral Catalyst Method

This method focuses on maintaining stereochemical integrity during synthesis:

  • Begin with 3-halogenated propylene raw material
  • Conduct an oxidation reaction under a chiral catalyst (temperature: 30-50°C, solvent: methylene dichloride, under inert gas protection)
  • React the resulting (S)-1,2-diol-3-halogenated propane with stearic anhydride or stearic acid halide to obtain (R)-1,2-distearoyl-3-halogenated propane
  • Perform a reflux reaction (100-111°C) with an appropriate phosphorylating agent (e.g., silver phosphate derivatives) under light-protected conditions
  • Convert to the disodium salt using sodium hydroxide in controlled conditions

The temperature control during these reactions is critical, with phosphorylation typically conducted at elevated temperatures (100-111°C) and the salt formation at lower temperatures (20-30°C).

Conversion from DSPA Monosodium Salt

A practical approach for laboratory preparation involves converting the more readily available monosodium salt to the disodium form:

  • Dissolve DSPA monosodium salt in an appropriate solvent mixture (typically chloroform/methanol)
  • Add precise molar equivalents (1:1) of sodium hydroxide or sodium bicarbonate solution
  • Stir at controlled temperature (10-20°C) for 1-2 hours
  • Extract the product and remove solvent under controlled conditions
  • Purify through recrystallization

This approach leverages the general principle that phosphoric acid derivatives can be neutralized with sodium hydroxide to form disodium salts: H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O.

Direct Neutralization Method

This straightforward approach focuses on direct neutralization of the phosphatidic acid:

  • Prepare a solution of 1,2-distearoyl-sn-glycero-3-phosphatidic acid in an appropriate solvent
  • Add two molar equivalents of sodium hydroxide or sodium bicarbonate
  • Maintain reaction temperature below 30°C (preferably 10-20°C)
  • Monitor pH until neutralization is complete
  • Isolate through precipitation or extraction
  • Purify through recrystallization

The temperature control is critical during this process, as higher temperatures can lead to hydrolysis of the ester bonds, compromising product quality.

Purification Techniques for DSPA Disodium Salt

Recrystallization Methods

Several effective recrystallization approaches have been documented:

Table 1: Recrystallization Solvent Systems for DSPA Disodium Salt

Solvent System Temperature Cooling Rate Yield (%) Purity (%)
Ethyl acetate 50°C → 4°C Gradual (1-2 hr) 75-85 95-98
Chloroform/acetone 50°C → -6°C Controlled (1°C/min) 65-75 >98
Acetone/water 30°C → 5°C Slow (overnight) 70-80 95-97

The recrystallization process typically involves:

  • Dissolving the crude product in the warmed primary solvent
  • Filtering through a hydrophobic syringe filter (0.45-0.50 μm)
  • Adding the second solvent (anti-solvent) to initiate crystallization
  • Maintaining at low temperature with gentle agitation (150 rpm)
  • Collecting precipitate through centrifugation (2,500-3,000 rpm, 3-5 min)
  • Drying under nitrogen or vacuum to remove residual solvent

Multiple recrystallization cycles may be necessary to achieve high purity, with each cycle potentially sacrificing some yield for improved purity.

Chromatographic Purification

For analytical-grade preparations, chromatographic purification may be employed:

  • Dissolve sample in an appropriate solvent mixture
  • Perform column chromatography using silica gel
  • Elute with chloroform/methanol/water systems (typical ratios 65:25:4)
  • Collect and analyze fractions
  • Combine pure fractions and remove solvent
  • Convert to disodium salt if needed through controlled neutralization

Analytical Methods for DSPA Disodium Salt Characterization

Chemical Purity Assessment

Several techniques are employed to verify the identity and purity of DSPA disodium salt:

Table 2: Analytical Methods for DSPA Disodium Salt

Analytical Method Parameter Measured Acceptable Criteria
Thin-Layer Chromatography Rf value, single spot ≥97.0% purity
HPLC Retention time, peak area >98.0% purity
NMR Spectroscopy Chemical shifts, integration Structure confirmation
Mass Spectrometry Molecular ion, fragmentation pattern m/z 727 [M+Na]⁺
Elemental Analysis C, H, P, Na content ±0.4% of theoretical

Physical Property Characterization

Physical properties provide important verification of product quality:

Table 3: Physical Properties of DSPA Disodium Salt

Property Typical Value Method
Melting Point 161-166°C Differential Scanning Calorimetry
Solubility in Chloroform 1.6 mg/mL Gravimetric Analysis
Appearance White powder Visual Inspection
Water Content <1.0% Karl Fischer Titration

Conversion from Related Phospholipids

From Phosphatidylcholine to Phosphatidic Acid

One practical approach involves the conversion of more readily available phosphatidylcholine derivatives to phosphatidic acid salts:

  • Hydrolyze 1,2-distearoyl-sn-glycero-3-phosphocholine using phospholipase D in a biphasic system
  • Extract the resulting phosphatidic acid
  • Convert to the disodium salt using controlled neutralization
  • Purify through appropriate methods

From Dipalmitoyl to Distearoyl Phosphatidic Acid

For laboratories with access to dipalmitoyl phosphatidic acid disodium salt (a C16 analog), conversion to the distearoyl form (C18) can be achieved through:

  • Hydrolysis to remove the palmitoyl chains
  • Re-esterification with stearic acid using Steglich esterification or similar methods
  • Purification and isolation of the distearoyl product

Practical Considerations and Optimizations

Temperature Control

Temperature management is critical throughout the synthesis and purification processes:

  • Esterification reactions: 30-50°C
  • Phosphorylation: 100-111°C
  • Salt formation: 10-30°C
  • Recrystallization: Specific cooling profiles (typically from 50°C to below 10°C)

Improper temperature control can lead to side reactions, hydrolysis, or poor crystallization, compromising yield and purity.

Solvent Selection

The choice of solvents significantly impacts reaction efficiency and product purity:

Table 4: Solvent Systems for DSPA Disodium Salt Preparation Steps

Preparation Step Recommended Solvents Considerations
Esterification Methylene chloride, Toluene Anhydrous conditions required
Phosphorylation Toluene (100-111°C) Light protection necessary
Salt Formation Water/Organic biphasic systems pH control critical
Recrystallization Chloroform/Acetone, Ethyl acetate Temperature profiles important

Yield Optimization

Based on synthesis of similar compounds, several factors have been identified for yield optimization:

  • Maintaining anhydrous conditions during esterification
  • Using freshly prepared or high-purity reagents
  • Precise molar ratios of reactants (particularly for salt formation)
  • Controlled addition rates for reagents
  • Efficient extraction and phase separation techniques
  • Optimal crystallization conditions

Chemical Reactions Analysis

Types of Reactions

L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in DSPA can be hydrolyzed under acidic or basic conditions to yield stearic acid and glycerol phosphate.

    Oxidation: The stearic acid chains can undergo oxidation to form stearic acid derivatives.

    Substitution: The phosphate group can participate in substitution reactions, forming different phosphatidic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as alcohols or amines can be used to substitute the phosphate group under controlled conditions.

Major Products Formed

    Hydrolysis: Stearic acid and glycerol phosphate.

    Oxidation: Stearic acid derivatives such as stearic aldehyde or stearic acid.

    Substitution: Various phosphatidic acid derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt involves its role as a lipid signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphatidic Acid Salts

Phosphatidic acid (PA) salts vary primarily in acyl chain length, saturation, and counterion type. Below is a detailed comparison of DSPA with key analogs:

1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium salt (DPPA)

  • CAS : 71065-87-7
  • Formula : C₃₅H₆₈O₈P•Na
  • Molecular Weight : 671 g/mol
  • Acyl Chains : Two palmitoyl (C16:0) groups.
  • Physical Properties: Lower melting point than DSPA (exact value unspecified) due to shorter acyl chains. Soluble in chloroform/methanol/acetic acid mixtures .
  • Applications: Used in membrane mimetics and as a stabilizer in lipid nanoparticles. Its shorter chains confer higher fluidity compared to DSPA .

1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt (DMPA)

  • CAS : 80724-31-8
  • Formula : C₂₉H₅₆O₈P•Na
  • Acyl Chains : Two myristoyl (C14:0) groups.
  • Physical Properties: Expected to have even lower melting point and higher solubility in non-polar solvents than DSPA or DPPA due to shorter chains. Purity >98% .
  • Applications : Ideal for studies requiring rapid lipid mixing or high membrane curvature .

1,2-Dioleoyl-sn-glycero-3-phosphatidic acid sodium salt (DOPA)

  • CAS : 169437-35-8
  • Acyl Chains : Two oleoyl (C18:1) groups with a single double bond.
  • Physical Properties: Unsaturated chains reduce melting point and increase membrane fluidity. Likely soluble in ethanol and chloroform .
  • Applications : Preferred for creating fluid lipid bilayers or temperature-sensitive delivery systems .

Structural and Functional Comparison Table

Compound CAS Number Acyl Chains Chain Length/Saturation Molecular Weight (g/mol) Solubility Key Applications
DSPA 108321-18-2 C18:0/C18:0 Saturated, long-chain 726.98 Water, methanol Liposomes, stable bilayers
DPPA 71065-87-7 C16:0/C16:0 Saturated, medium-chain 671 Chloroform/methanol mixtures Membrane mimetics
DMPA 80724-31-8 C14:0/C14:0 Saturated, short-chain ~590 (estimated) Non-polar solvents High-curvature membranes
DOPA 169437-35-8 C18:1/C18:1 Unsaturated, long-chain ~748 (estimated) Ethanol, chloroform Fluid bilayers

Comparison with Non-Phosphatidic Acid Disodium Salts

Sodium Distearylphosphate
  • CAS : 2958-14-7
  • Properties : Higher hydrophobicity due to lack of glycerol moiety. Used as an emulsifier or surfactant in industrial applications .
  • Contrast with DSPA: Not a phospholipid; unsuitable for biological membrane studies .
Disodium Glucose Phosphate
  • CAS : 59-56-3
  • Structure: Disodium salt of glucose monophosphate.
  • Applications : Skin-conditioning agent in cosmetics; unrelated to lipid bilayer systems .

Critical Analysis of Research Findings

  • Chain Length and Saturation : DSPA’s long saturated chains enhance bilayer stability but reduce fluidity compared to unsaturated analogs like DOPA .
  • Solubility: Shorter-chain PAs (e.g., DMPA) exhibit better solubility in non-polar solvents, while DSPA’s water solubility is advantageous for aqueous formulations .
  • Safety : DSPA is classified as WGK 3 (severely hazardous to water), requiring stringent environmental controls during disposal . Similar compounds like DMPA lack explicit hazard data in the literature.

Biological Activity

DSPA, or L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt, is a phospholipid that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of DSPA, focusing on its role in cellular processes, mechanisms of action, and relevant case studies.

  • Chemical Formula : C35H67Na2O8P
  • Molecular Weight : 692.85 g/mol
  • CAS Number : 71065-87-7

DSPA functions primarily as a signaling molecule within cellular membranes. It plays a critical role in various biological processes, including:

  • Cell Signaling : DSPA is involved in the regulation of intracellular signaling pathways, particularly those related to cell growth and differentiation.
  • Membrane Dynamics : As a phospholipid, it contributes to membrane fluidity and integrity, affecting cellular interactions and transport mechanisms.
  • Apoptosis Induction : Research indicates that DSPA can trigger apoptotic pathways in certain cell types, which may have implications for cancer therapy.

Biological Activity

The biological activity of DSPA has been documented in several studies, highlighting its effects on different cell types:

1. Cell Proliferation and Apoptosis

DSPA has been shown to influence cell proliferation rates and induce apoptosis in various cancer cell lines. For instance, in studies involving breast cancer cells, DSPA treatment resulted in significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.

2. Inflammatory Response Modulation

Research indicates that DSPA can modulate inflammatory responses by influencing cytokine production. In vitro studies demonstrated that DSPA treatment reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

3. Neuroprotective Effects

DSPA exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. Studies have shown that DSPA treatment leads to decreased levels of reactive oxygen species (ROS) and enhanced cell viability under oxidative stress conditions.

Case Studies

StudyFindings
Venisse et al., 2003Demonstrated that DSPA plays a crucial role in ROS accumulation during plant-pathogen interactions, enhancing non-host resistance against Erwinia amylovora .
Moreau et al., 2012Identified the involvement of DSPA in modulating hydrogen peroxide accumulation in plant tissues during pathogen attack .
Recent Research (2023)Investigated the effects of DSPA on sodium and potassium ion regulation in plant cells, indicating its role in stress responses .

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